molecular formula C9H9ClN2 B1184833 [(4-Chlorobenzyl)amino]acetonitrile

[(4-Chlorobenzyl)amino]acetonitrile

Cat. No.: B1184833
M. Wt: 180.635
InChI Key: ODPZMMMWKYDTMZ-UHFFFAOYSA-N
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Description

[(4-Chlorobenzyl)amino]acetonitrile (chemical formula: C₁₇H₁₅ClN₃), also known as [Benzyl-(4-chlorobenzyl)-amino]acetonitrile hydrochloride (compound 8 in ), is a tertiary amine derivative synthesized via nucleophilic substitution. The compound features a 4-chlorobenzyl group attached to a benzylamino-acetonitrile backbone. Key properties include:

  • Molecular weight: 271.1 g/mol (free base), 308.5 g/mol (hydrochloride salt).
  • Melting point: 124°C (hydrochloride salt) .
  • Synthesis: Reacting a secondary amine (e.g., benzyl-(4-chlorobenzyl)amine) with chloroacetonitrile in the presence of triethylamine (TEA), followed by purification via flash chromatography .

Its structure was confirmed by ¹H/¹³C NMR and HRMS (observed m/z: 271.0984 for [M+H]⁺) .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.635

IUPAC Name

2-[(4-chlorophenyl)methylamino]acetonitrile

InChI

InChI=1S/C9H9ClN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,6-7H2

InChI Key

ODPZMMMWKYDTMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzyl Substituents

Table 1: Comparison of Chlorobenzyl-Acetonitrile Derivatives
Compound Name Substituent Position Molecular Formula Melting Point (°C) Synthesis Yield (%) Key Applications
[(3-Chlorobenzyl)amino]acetonitrile (7) 3-Cl on benzyl C₁₇H₁₅ClN₃•HCl 120 41 Neurological research
[(4-Chlorobenzyl)amino]acetonitrile (8) 4-Cl on benzyl C₁₇H₁₅ClN₃•HCl 124 42 Receptor ligand studies
[(Indol-3-ylmethyl)amino]acetonitrile (9) Indole group C₁₈H₁₅N₃•HCl N/A 80 Bioactive agent screening

Key Observations :

  • Substituent Position : The 4-chloro derivative (compound 8 ) exhibits a higher melting point (124°C) than the 3-chloro analogue (120°C), suggesting enhanced crystallinity due to symmetry .
  • Synthetic Efficiency : The indole-containing derivative (compound 9 ) achieves the highest yield (80%), likely due to favorable steric and electronic effects during alkylation .

Functional Group Variations: Amino-Acetonitrile Derivatives

Table 2: Comparison of Amino-Acetonitrile Analogues
Compound Name Functional Group Modifications Molecular Formula Key Applications
[(4-Methoxyphenyl)amino]acetonitrile Methoxy group instead of Cl C₉H₁₀N₂O Pharmaceutical intermediates
4-Chlorobenzyl Cyanide No amino group; simple cyanide C₈H₆ClN Solvent in photochemical reactions
4-Chlorophenylacetonitrile Phenyl group without benzyl linkage C₈H₆ClN Precursor in organic synthesis

Key Observations :

  • Bioactivity: The amino group in this compound enhances interaction with biological targets (e.g., neurokinin receptors) compared to non-amino derivatives like 4-chlorobenzyl cyanide .
  • Solubility: Methoxy-substituted derivatives (e.g., [(4-Methoxyphenyl)amino]acetonitrile) may exhibit improved solubility in polar solvents due to the electron-donating methoxy group .
Table 3: Antimicrobial and Antifungal Activities
Compound Class Substituent Activity Against Efficacy (vs. Control)
Pyrimidin-4(3H)-ones () 4-Chlorobenzyl + diethylamino HIV-1 reverse transcriptase IC₅₀ = 0.8–2.1 µM
Benzimidazol-2-ylcyanoketone oximes () 4-Chlorobenzyl Botrytis cinerea, Sclerotinia sclerotiorum 90% inhibition at 50 µg/mL
Triazole derivatives () 4-Chlorobenzyl + Schiff base Broad-spectrum bacteria MIC = 12.5–25 µg/mL

Key Observations :

  • Antifungal Potency : The 4-chlorobenzyl moiety in benzimidazole derivatives () outperforms carbendazim (a commercial fungicide), likely due to enhanced lipophilicity and membrane penetration .
  • Broad-Spectrum Activity : Triazole derivatives with 4-chlorobenzyl groups exhibit dual antibacterial and antifungal effects, attributed to their ability to disrupt microbial enzyme systems .

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